3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid
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Overview
Description
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid is a heterocyclic compound that features a pyridine ring fused with a thiazole ring, connected to a propanoic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to act as a ligand.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new catalysts and in the synthesis of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)propanoic acid
- 3-(Pyridin-2-yl)propanoic acid
- 4-(Pyridin-4-yl)thiazole-2-amine
Uniqueness
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a variety of biological targets and makes it a versatile scaffold for drug design and material science applications.
Properties
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)2-1-9-7-16-11(13-9)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYVYCQIIKHALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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